molecular formula C20H17F3N2O3 B2760426 4-Acetamido-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide CAS No. 1421442-80-9

4-Acetamido-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide

Cat. No.: B2760426
CAS No.: 1421442-80-9
M. Wt: 390.362
InChI Key: MUMTYGLMLCMQIJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C20H17F3N2O3. It has a molecular weight of 390.362.

Scientific Research Applications

Synthesis Techniques and Structural Analysis

Research on compounds structurally related to 4-Acetamido-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide has focused on synthesis techniques and structural analysis. Studies have detailed the synthesis of related aromatic compounds, exploring stereo-specific synthesis methods and the effects of different substituents on the compound's properties. For instance, research on the synthesis of methyl Z-2-acetamido(or benzamido)-3-aryl-2-butenoates has provided insights into alternative procedures for obtaining structurally related compounds, highlighting the importance of stereochemistry in synthesis processes (Cativiela, Villegas, & Nelendez, 1986). Additionally, the intramolecular oxidative C–O coupling of N-(4-alkoxy-phenyl) and N-(4-acetamido-phenyl) benzamides, achieved under metal-free conditions, showcases advancements in forming benzoxazole products, indicating the potential for creating complex molecules through innovative reactions (Yu, Ma, & Yu, 2012).

Photoelectron Spectroscopy for Biological Activity Analysis

The use of photoelectron spectroscopy to analyze biologically active molecules, including compounds with benzamide and acetamido groups, underscores the role of electronic structure in determining biological activity. This approach emphasizes the interaction between the benzene ring and amidic groups, providing a foundation for understanding the molecular features responsible for the biological effects of related compounds (Klasinc, Novák, Sabljic, & McGlynn, 2009).

Anticonvulsant Activity and Molecular Features

Research into the crystal structure and stereochemistry of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides has revealed insights into the molecular features likely responsible for anticonvulsant activities. By comparing these structures to known anticonvulsants like phenytoin, studies have identified specific molecular features, such as the orientation of amide groups and the presence of hydrophilic and hydrophobic areas, which could be key to their biological activity (Camerman, Hempel, Mastropaolo, & Camerman, 2005).

Advanced Oxidation Chemistry for Drug Analysis

The advanced oxidation chemistry of paracetamol, a compound related to this compound through its acetamido group, has been explored to understand its degradation pathways and the generation of nitrogenous by-products. This research is crucial for assessing the environmental impact of pharmaceutical compounds and their breakdown products, highlighting the significance of advanced oxidation processes in drug analysis and environmental chemistry (Vogna, Marotta, Napolitano, & d’Ischia, 2002).

Properties

IUPAC Name

4-acetamido-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2O3/c1-14(26)25-17-9-7-15(8-10-17)19(27)24-11-2-3-12-28-18-6-4-5-16(13-18)20(21,22)23/h4-10,13H,11-12H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMTYGLMLCMQIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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